14-Hydroxydocosa-7,10,12,16-tetraenoic acid
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Overview
Description
14-Hydroxydocosa-7,10,12,16-tetraenoic acid is a hydroxydocosahexaenoic acid that consists of (4Z,7Z,10Z,12E,16Z,19Z)-docosahexaenoic acid bearing an additional 14-hydroxy substituent . This compound is a metabolite of docosahexaenoic acid (DHA) and plays a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxydocosa-7,10,12,16-tetraenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through enzymatic reactions using lipoxygenases, which introduce the hydroxy group at the 14th position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve biotechnological approaches, utilizing microbial or enzymatic systems to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 14-Hydroxydocosa-7,10,12,16-tetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of lipoxygenases.
Reduction: Reducing agents like sodium borohydride can be used to reduce the hydroxy group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the molecule.
Major Products:
Oxidation: Leads to the formation of ketones or aldehydes.
Reduction: Produces alcohol derivatives.
Substitution: Results in halogenated derivatives of the compound.
Scientific Research Applications
14-Hydroxydocosa-7,10,12,16-tetraenoic acid has a wide range of applications in scientific research :
Chemistry: Used as a model compound to study the behavior of hydroxylated fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and metabolic disorders.
Mechanism of Action
14-Hydroxydocosa-7,10,12,16-tetraenoic acid can be compared with other hydroxylated fatty acids such as:
- 14-Hydroxyeicosatetraenoic acid (14-HETE)
- 14-Hydroxyarachidonic acid (14-HAA)
Uniqueness:
Comparison with Similar Compounds
- 14-Hydroxyeicosatetraenoic acid (14-HETE)
- 14-Hydroxyarachidonic acid (14-HAA)
- 14-Hydroxyhexadecatetraenoic acid (14-HHTE)
Properties
CAS No. |
96332-06-8 |
---|---|
Molecular Formula |
C22H36O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
14-hydroxydocosa-7,10,12,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h6-7,10,12-13,15-16,19,21,23H,2-5,8-9,11,14,17-18,20H2,1H3,(H,24,25) |
InChI Key |
YPLMXPOVYWAOPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCCCC(=O)O)O |
Origin of Product |
United States |
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